molecular formula C25H19NO3 B11480140 2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione

Cat. No.: B11480140
M. Wt: 381.4 g/mol
InChI Key: CZDFHWFZSFNDOX-UHFFFAOYSA-N
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Description

2-(3-Phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a pyrrolidine ring attached to a phenyl group and a dihydroanthracene-9,10-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the attachment of the phenyl group. The dihydroanthracene-9,10-dione moiety is then introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(3-Phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Anthracene derivatives: Compounds with similar anthracene moieties, such as anthraquinones and dihydroanthracenes.

Uniqueness

2-(3-Phenylpyrrolidine-1-carbonyl)-9,10-dihydroanthracene-9,10-dione is unique due to its combination of a pyrrolidine ring and a dihydroanthracene-9,10-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3-phenylpyrrolidine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C25H19NO3/c27-23-19-8-4-5-9-20(19)24(28)22-14-17(10-11-21(22)23)25(29)26-13-12-18(15-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2

InChI Key

CZDFHWFZSFNDOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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